

Carzenide validation protocols

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Compound Focus: Carzenide

CAS No.: 138-41-0

Cat. No.: S002764

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Carzenide Overview

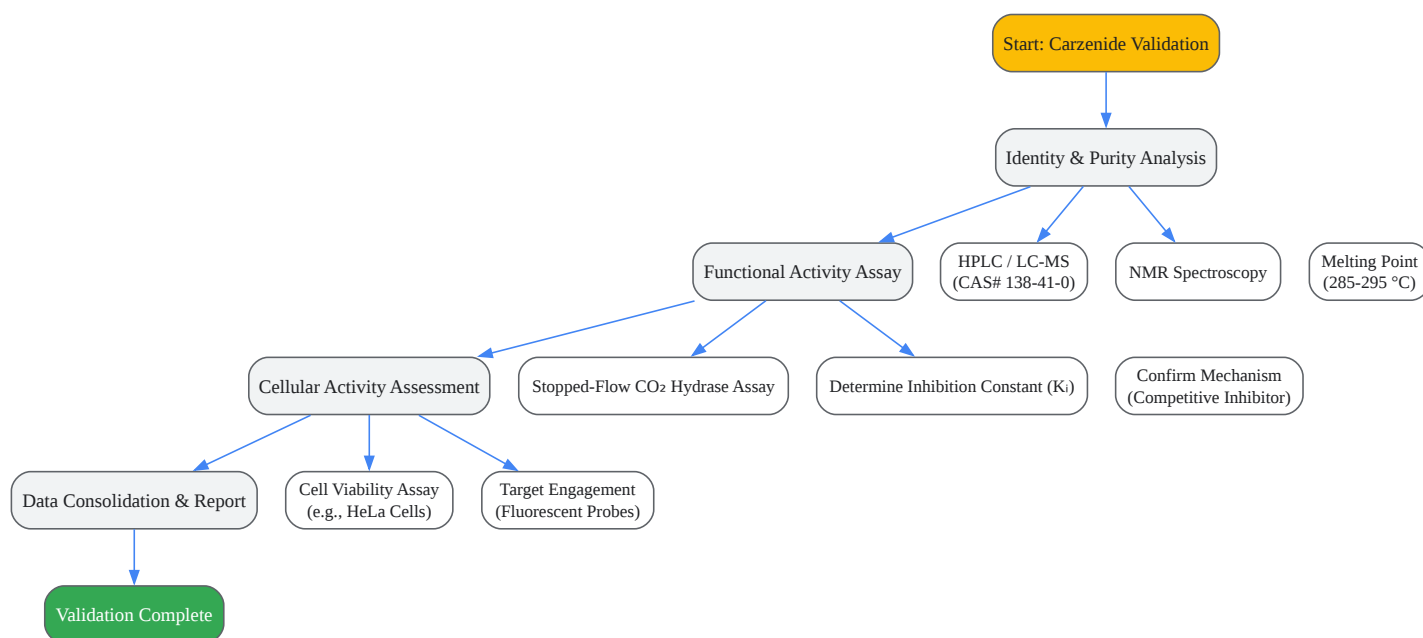
Carzenide, also known as 4-Sulfamoylbenzoic acid, is a sulfonamide compound that functions as a **strong competitive inhibitor of carbonic anhydrase II (CAII)** [1]. It is also noted as the major circulating metabolite of the drug Mafenide and has research applications in areas like epilepsy and cervical cancer [1].

The table below summarizes its core physicochemical and biological data:

Property	Description
CAS Number	138-41-0 [2] [1]
Molecular Formula	C ₇ H ₇ NO ₄ S [2]
Molecular Weight	201.20 g/mol [2] [1]
Purity	≥98% [2] / 99.45% [1]
Primary Biological Target	Carbonic anhydrase II (CAII) [1]
Inhibitory Mode	Competitive [1]
Solubility (DMSO)	~100 mg/mL (~497.02 mM) [2]

Suggested Validation Protocol Framework

Since explicit validation protocols for **Carzenide** are not available in the public domain, you can build one using established practices for biochemical inhibitors. The framework below outlines critical experiments, with **Carzenide**'s known properties informing the specific parameters.



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Identity and Purity Analysis

This step confirms the compound's chemical structure and quality.

- **Experimental Method:**

- **HPLC/LC-MS:** Use high-performance liquid chromatography or liquid chromatography-mass spectrometry to confirm chemical identity (CAS 138-41-0) and assess purity against the supplier's certificate of analysis ($\geq 98\%$) [2].
- **NMR Spectroscopy:** Confirm molecular structure and identity by matching hydrogen and carbon spectra against known standards [2].
- **Melting Point Determination:** Verify identity and purity by confirming the melting point falls within the documented range of **285-295 °C** [2].

Functional Activity Assay

This measures the compound's ability to inhibit its target enzyme, CAII.

- **Experimental Method: Stopped-Flow CO₂ Hydrase Assay** [3].
- **Detailed Protocol:**
 - **Prepare Solutions:** Dilute the human CAII enzyme in an appropriate buffer (e.g., HEPES or Tris, pH ~7.5). Prepare a CO₂-saturated water solution.
 - **Prepare Inhibitor:** Make a stock solution of **Carzenide** in DMSO at a high concentration (e.g., 25 mg/mL) [2] and then serially dilute it in the assay buffer. Include a vehicle control (DMSO only).
 - **Run Assay:** Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument.
 - **Measure Activity:** Monitor the change in pH (or using a pH-sensitive dye) associated with the hydration of CO₂. The initial rate of the reaction is measured.
 - **Data Analysis:** Plot the reaction rate against the inhibitor concentration. Calculate the **inhibition constant (K_i)** by fitting the data to an appropriate model for enzyme inhibition, confirming its competitive nature [1].

Cellular Activity Assessment

This validates that **Carzenide** is active in a biologically relevant cell system.

- **Experimental Method: Pretreatment and Fluorescent Probe Assay in HeLa Cells** [1].
- **Detailed Protocol:**
 - **Cell Culture:** Maintain HeLa cells (or another relevant cell line) under standard conditions.
 - **Compound Treatment:** Pretreat cells with **Carzenide** (e.g., at **100 μM** for **2 hours**) [1].
 - **Probe Application:** Introduce a fluorescent carbonic anhydrase probe (e.g., FMRs-CA).
 - **Measurement:** Use fluorescence microscopy or a plate reader to quantify the signal. A successful inhibitor will bind to CAII in the cells, making it unavailable for the probe and

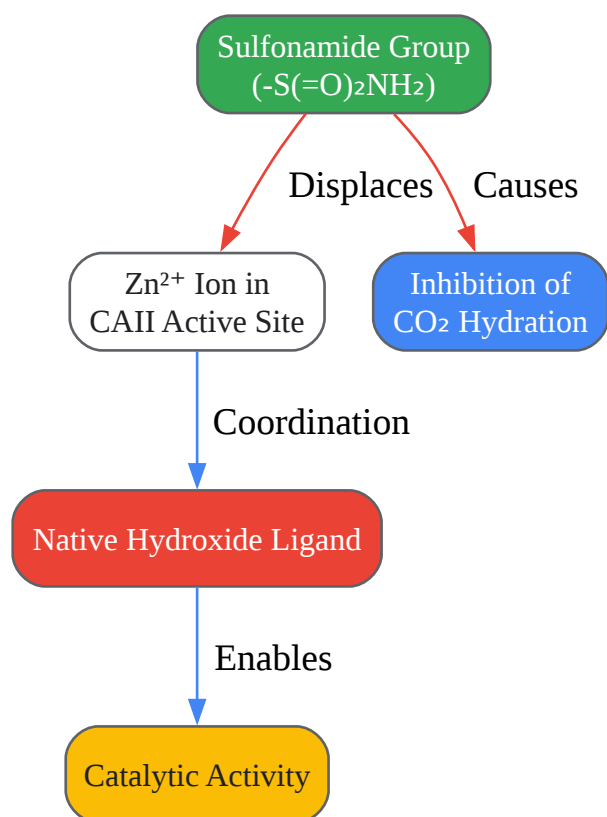
resulting in a **negligible fluorescence signal** compared to untreated controls [1].

Comparative Performance Data

While specific side-by-side data for **Carzenide** is limited, it can be contextually compared with other sulfonamide-based carbonic anhydrase inhibitors (CAIs) from recent research. The table below shows that newer, purpose-designed CAIs often achieve greater potency and selectivity.

Compound	Target	Inhibitory Activity (K _i)	Key Characteristics
Carzenide	CAII	"Strong inhibitor" [1] (Specific K _i not listed)	Well-characterized metabolite; used as a foundational CAII inhibitor in research [1].
Compound 19 [3]	CAII	3.9 nM [3]	A benzylaminoethylureido-tailed benzenesulfonamide; represents modern, highly potent designs.
Compound 24 [3]	CAII	5.3 nM [3]	Another tailed sulfonamide; demonstrates high potency achievable with structural optimization.
Acetazolamide (AAZ) [3]	CAII	12.1 nM [3]	A classic, clinically used CAI; serves as a common benchmark in inhibitor studies.

The following diagram illustrates the mechanism of action that is common to sulfonamide inhibitors like **Carzenide**, which can be used to contextualize its biological activity.



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References

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2. | bioactive compound | CAS# 138-41-0 | InvivoChem Carzenide [invivochem.com]
3. Benzylaminoethyureido-Tailed Benzenesulfonamides [pmc.ncbi.nlm.nih.gov]

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